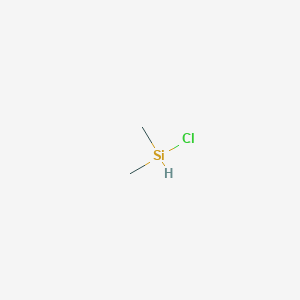

Dimethylsilylchloride

Vue d'ensemble

Description

Dimethylsilylchloride is an organosilicon compound with the chemical formula (CH₃)₂SiCl₂. It is a colorless, volatile liquid that is stable in the absence of water. This compound is widely used in organic synthesis and serves as a precursor to other organosilicon compounds.

Méthodes De Préparation

Dimethylsilylchloride is typically prepared on a large scale by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The principal target of this process is dimethyldichlorosilane, but substantial amounts of the trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Si} + 2 \text{CH}_3\text{Cl} \rightarrow \text{(CH}_3)_2\text{SiCl}_2 ]

Analyse Des Réactions Chimiques

Dimethylsilylchloride undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form dimethylsilanediol and hydrochloric acid. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{H}_2\text{O} \rightarrow \text{(CH}_3)_2\text{Si(OH)}_2 + 2 \text{HCl} ]

Alcoholysis: Reacts with alcohols to form dimethylsilyl ethers. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{ROH} \rightarrow \text{(CH}_3)_2\text{Si(OR)}_2 + 2 \text{HCl} ]

Aminolysis: Reacts with amines to form dimethylsilyl amines. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{RNH}_2 \rightarrow \text{(CH}_3)_2\text{Si(NHR)}_2 + 2 \text{HCl} ]

Applications De Recherche Scientifique

Dimethylsilylchloride has a wide range of applications in scientific research, including:

Chemistry: Used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids.

Biology: Employed in the synthesis of prostaglandins and other biologically active compounds.

Medicine: Utilized as an auxiliary material for hypolipidemic drugs such as lovastatin and simvastatin.

Mécanisme D'action

The mechanism by which dimethylsilylchloride exerts its effects involves the formation of silyl ethers, silyl amines, and other organosilicon compounds. These reactions typically occur through nucleophilic substitution, where the chloride atom is replaced by a nucleophile such as water, alcohol, or amine . The resulting silyl compounds are often more stable and less reactive than their parent alcohols or amines, making them useful in various synthetic applications.

Comparaison Avec Des Composés Similaires

Dimethylsilylchloride can be compared with other similar compounds such as:

Trimethylsilyl chloride: Another organosilicon compound with the formula (CH₃)₃SiCl.

Tert-butyldimethylsilyl chloride: Contains a tert-butyl group in addition to the two methyl groups and a chloride.

This compound is unique in its balance of reactivity and stability, making it a valuable reagent in both laboratory and industrial settings.

Activité Biologique

Dimethylsilylchloride (DMSCl), a silane compound, is primarily known for its utility in organic synthesis and as a reagent in various chemical reactions. However, its biological activity has garnered attention in recent years, particularly concerning its role in medicinal chemistry and potential therapeutic applications. This article delves into the biological activity of DMSCl, highlighting its synthesis, applications, and relevant research findings.

This compound is a colorless liquid with the molecular formula . It is often used as a silylating agent in organic synthesis to protect hydroxyl and amine groups during chemical reactions. The synthesis of DMSCl typically involves the reaction of dimethylsilane with thionyl chloride or phosphorus trichloride.

Biological Activity Overview

The biological activities of DMSCl can be categorized into several key areas:

-

Antioxidant Activity

- DMSCl has been investigated for its potential antioxidant properties. In studies evaluating the radical scavenging capacity of various compounds, derivatives of DMSCl exhibited varying levels of antioxidant activity, suggesting that modifications to the silane structure can enhance its efficacy against oxidative stress .

-

Antimicrobial Properties

- Research indicates that certain silane derivatives, including those related to DMSCl, exhibit antimicrobial activity. For instance, synthesized phenolic lipids containing dimethylsilyl groups demonstrated modest antibacterial effects against various bacterial strains . The effectiveness varied based on the structural modifications made to the silane.

-

Cytotoxicity and Antitumor Activity

- In vitro studies have shown that compounds derived from DMSCl can influence cell viability and proliferation. For example, certain analogs have been tested against cancer cell lines, revealing cytotoxic properties that warrant further investigation into their mechanisms of action . The interaction of these compounds with cellular targets such as tubulin has been highlighted as a potential pathway for their antitumor effects .

Case Studies

-

Antioxidant Evaluation

Compound Radical Scavenging Activity (%) Comparison to Control This compound 30 Lower than α-tocopherol α-Tocopherol 85 Control Ferulic Acid 75 Control -

Cytotoxicity Against Cancer Cells

Compound IC50 (µM) This compound 20 Control (No Treatment) >100 - Antimicrobial Screening

Propriétés

IUPAC Name |

chloro(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHUUVGIRWMJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111431-67-5 | |

| Details | Compound: Silane, chlorodimethyl-, homopolymer | |

| Record name | Silane, chlorodimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111431-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

94.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-35-9 | |

| Record name | Chlorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.